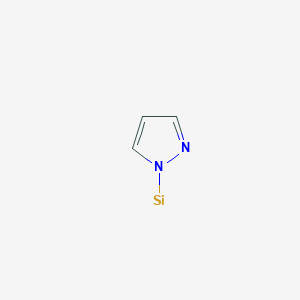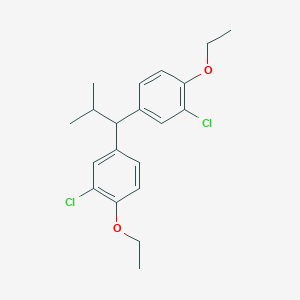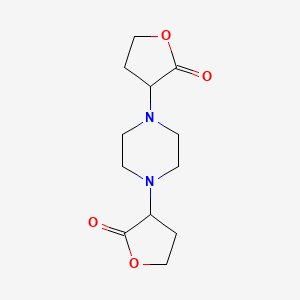![molecular formula C15H17ClN2O2 B14264600 2-Chloro-3-{[2-(dimethylamino)propyl]amino}naphthalene-1,4-dione CAS No. 138062-26-7](/img/structure/B14264600.png)
2-Chloro-3-{[2-(dimethylamino)propyl]amino}naphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-{[2-(dimethylamino)propyl]amino}naphthalene-1,4-dione is a chemical compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-{[2-(dimethylamino)propyl]amino}naphthalene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene-1,4-dione as the core structure.
Chlorination: The naphthalene-1,4-dione undergoes chlorination to introduce the chlorine atom at the 2-position.
Amination: The chlorinated intermediate is then reacted with 2-(dimethylamino)propylamine to introduce the amino group at the 3-position.
The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-{[2-(dimethylamino)propyl]amino}naphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthoquinones with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-{[2-(dimethylamino)propyl]amino}naphthalene-1,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer and antimicrobial properties.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound can be used as a precursor for the synthesis of dyes and pigments.
Chemical Research: It serves as a model compound for studying the reactivity of naphthoquinones and their derivatives.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-{[2-(dimethylamino)propyl]amino}naphthalene-1,4-dione involves its interaction with cellular targets, leading to various biological effects. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential anticancer agent. Additionally, the compound can interact with enzymes and proteins, modulating their activity and affecting cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-3-(isopentylamino)naphthalene-1,4-dione: Similar in structure but with an isopentyl group instead of a dimethylamino group.
2-Chloro-3-(methoxyethylamino)naphthalene-1,4-dione: Contains a methoxyethyl group instead of a dimethylamino group.
Uniqueness
2-Chloro-3-{[2-(dimethylamino)propyl]amino}naphthalene-1,4-dione is unique due to its specific dimethylamino propyl group, which can influence its reactivity and biological activity. This structural feature can enhance its solubility and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
138062-26-7 |
|---|---|
Molekularformel |
C15H17ClN2O2 |
Molekulargewicht |
292.76 g/mol |
IUPAC-Name |
2-chloro-3-[2-(dimethylamino)propylamino]naphthalene-1,4-dione |
InChI |
InChI=1S/C15H17ClN2O2/c1-9(18(2)3)8-17-13-12(16)14(19)10-6-4-5-7-11(10)15(13)20/h4-7,9,17H,8H2,1-3H3 |
InChI-Schlüssel |
DXBGBRMUKOWXRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


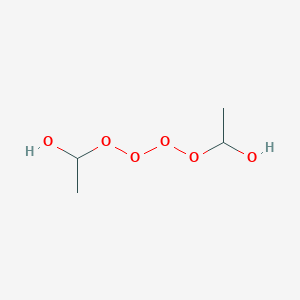
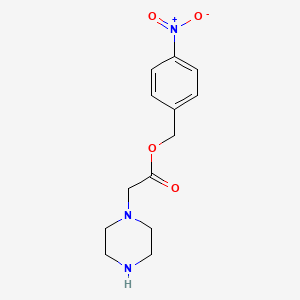
![Dimethyl [(8-hydroxyquinolin-2-yl)methyl]propanedioate](/img/structure/B14264528.png)
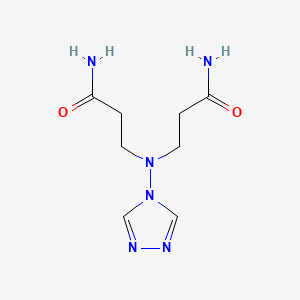
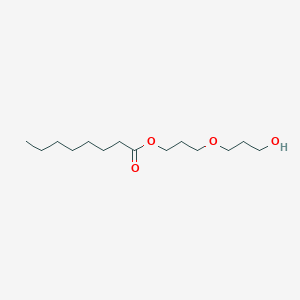
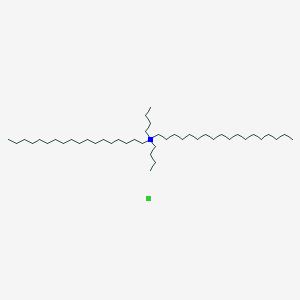
![3-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B14264561.png)

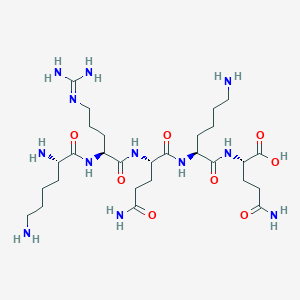
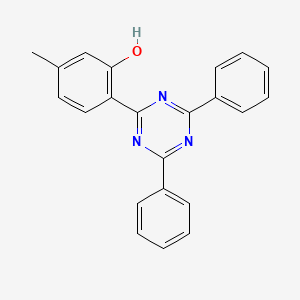
![1-(3,4-Difluorophenyl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14264585.png)
